molecular formula C7H6BrNO2 B018961 4-Amino-2-bromobenzoic acid CAS No. 2486-52-4

4-Amino-2-bromobenzoic acid

Cat. No. B018961
CAS RN: 2486-52-4
M. Wt: 216.03 g/mol
InChI Key: AQBXIOGPHBWBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-Amino-2-bromobenzoic acid involves multi-step chemical processes. For example, a study by Wang Yu (2008) describes the synthesis of a related compound, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, from 4-amino-2-hydroxybenzoic acid. This process includes methylation, reaction with potassium thiocyanate and bromine, ethylation, and oxidation, achieving a total yield of 24.5% and confirmed by IR, 1H NMR, and MS analyses (Wang Yu, 2008).

Molecular Structure Analysis

Studies on molecular structure often involve X-ray analysis, FTIR, and NMR spectroscopy. For example, Thanigaimani et al. (2016) investigated a cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid using single-crystal X-ray analysis, FTIR, 1H NMR, 13C NMR, and Powder XRD. Their findings showed that the crystal structure was stabilized by hydrogen bonding interactions (Thanigaimani et al., 2016).

Chemical Reactions and Properties

Chemical reactions of compounds like 4-Amino-2-bromobenzoic acid often involve the formation of cocrystals and adducts through hydrogen bonding. Smith et al. (1997) explored the use of 4-aminobenzoic acid in promoting hydrogen bonding in crystallization, showing various molecular adducts characterized by infrared spectroscopy and X-ray diffraction (Smith et al., 1997).

Physical Properties Analysis

Physical properties such as vibrational spectra can be studied using spectroscopic techniques. Khuu et al. (2020) focused on the vibrational spectra of 4-Aminobenzoic acid in its O- and N-protomers, using isotopic labeling and IR-IR photofragmentation spectroscopy to analyze the structures (Khuu et al., 2020).

Chemical Properties Analysis

Chemical properties are often inferred from reactions and molecular interactions. For instance, Varughese and Pedireddi (2006) conducted a molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds, revealing interactions through hydrogen bonds and the formation of supramolecular architectures (Varughese & Pedireddi, 2006).

Scientific Research Applications

  • Chemical Properties : 4-Amino-2-bromobenzoic acid is an off-white solid with a molecular weight of 216.03. It has a CAS Number of 2486-52-4 and its IUPAC name is 4-amino-2-bromobenzoic acid . It’s soluble in water (slightly) .

  • Applications : 4-Amino-2-bromobenzoic acid is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

  • Safety and Handling : This compound is toxic if swallowed. It should be stored in a dry and well-ventilated place. It’s stable under recommended storage conditions and should be kept away from strong oxidizing agents .

Safety And Hazards

4-Amino-2-bromobenzoic acid is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product . In case of ingestion, it is advised to call a POISON CENTER or doctor/physician if you feel unwell and rinse mouth .

properties

IUPAC Name

4-amino-2-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBXIOGPHBWBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20315300
Record name 4-Amino-2-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20315300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-bromobenzoic acid

CAS RN

2486-52-4
Record name 2486-52-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-2-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20315300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-Bromobenzenoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-bromobenzoic acid
Reactant of Route 2
4-Amino-2-bromobenzoic acid
Reactant of Route 3
4-Amino-2-bromobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Amino-2-bromobenzoic acid
Reactant of Route 5
4-Amino-2-bromobenzoic acid
Reactant of Route 6
4-Amino-2-bromobenzoic acid

Citations

For This Compound
1
Citations
J Chauhan, H Wang, JL Yap, PE Sabato, A Hu… - …, 2014 - Wiley Online Library
… Methyl 4-amino-2-bromobenzoate (8): 4-Amino-2-bromobenzoic acid (2 g, 9.30 mmol, 1 equiv) was dissolved in MeOH (45 mL). SOCl 2 (2 mL, 27.9 mmol, 3 equiv) was carefully added …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.